molecular formula C18H20F3N3O2S B2571232 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034573-39-0

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2571232
CAS No.: 2034573-39-0
M. Wt: 399.43
InChI Key: WJGKXGCOESDMRH-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Furan-2-yl Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine Introduction: The thiomorpholine moiety is introduced via nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group.

    Urea Formation: The final step involves the reaction of the furan-2-yl-thiomorpholine intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The furan and thiomorpholine moieties can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:

    1-(2-(Furan-2-yl)-2-piperidinoethyl)-3-(4-(trifluoromethyl)phenyl)urea: This compound has a piperidine ring instead of a thiomorpholine ring, which may affect its reactivity and biological activity.

    1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea: The morpholine ring in this compound can influence its solubility and interaction with biological targets.

    1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(methyl)phenyl)urea: The absence of the trifluoromethyl group in this compound can reduce its lipophilicity and alter its pharmacokinetic properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-3-5-14(6-4-13)23-17(25)22-12-15(16-2-1-9-26-16)24-7-10-27-11-8-24/h1-6,9,15H,7-8,10-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGKXGCOESDMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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